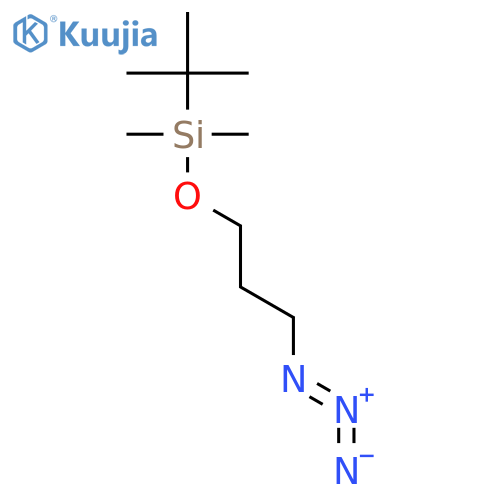Cas no 142288-01-5 ((3-azidopropoxy)(tert-butyl)dimethylsilane)

(3-azidopropoxy)(tert-butyl)dimethylsilane 化学的及び物理的性質
名前と識別子
-
- Silane, (3-azidopropoxy)(1,1-dimethylethyl)dimethyl-
- (3-azidopropoxy)(tert-butyl)dimethylsilane
-
(3-azidopropoxy)(tert-butyl)dimethylsilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-45023623-1.0g |
(3-azidopropoxy)(tert-butyl)dimethylsilane |
142288-01-5 | 95% | 1.0g |
$1101.0 | 2023-01-15 | |
| Enamine | BBV-45023623-5.0g |
(3-azidopropoxy)(tert-butyl)dimethylsilane |
142288-01-5 | 95% | 5.0g |
$2890.0 | 2023-01-15 | |
| Enamine | BBV-45023623-2.5g |
(3-azidopropoxy)(tert-butyl)dimethylsilane |
142288-01-5 | 95% | 2.5g |
$2280.0 | 2023-10-28 | |
| Enamine | BBV-45023623-1g |
(3-azidopropoxy)(tert-butyl)dimethylsilane |
142288-01-5 | 95% | 1g |
$1101.0 | 2023-10-28 | |
| Enamine | BBV-45023623-10.0g |
(3-azidopropoxy)(tert-butyl)dimethylsilane |
142288-01-5 | 95% | 10.0g |
$3633.0 | 2023-01-15 | |
| Enamine | BBV-45023623-5g |
(3-azidopropoxy)(tert-butyl)dimethylsilane |
142288-01-5 | 95% | 5g |
$2890.0 | 2023-10-28 | |
| Enamine | BBV-45023623-10g |
(3-azidopropoxy)(tert-butyl)dimethylsilane |
142288-01-5 | 95% | 10g |
$3633.0 | 2023-10-28 |
(3-azidopropoxy)(tert-butyl)dimethylsilane 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
(3-azidopropoxy)(tert-butyl)dimethylsilaneに関する追加情報
(3-Azidopropoxy)(tert-Butyl)dimethylsilane: A Versatile Silane Compound in Biomedical Applications
(3-Azidopropoxy)(tert-butyl)dimethylsilane, with the chemical identifier CAS No. 142288-01-5, represents a critical silane compound in the fields of biomedical research and organic synthesis. This molecule, characterized by its unique combination of azido group, tert-butyl, and dimethylsilane functional groups, has garnered significant attention for its role in click chemistry and drug conjugation protocols. Recent advancements in silane-based materials have further expanded its utility in biomaterials engineering and targeted drug delivery systems.
The chemical structure of (3-azidopropoxy)(tert-butyl)dimethylsilane is defined by its silicon backbone connected to a tert-butyl group and a propoxy chain terminating in an azido group. This molecular design enables the compound to act as a cross-linking agent in polymer networks and as a functional linker in bioconjugation reactions. Its synthetic versatility makes it a valuable tool for drug development and biocompatible material design.
Recent studies have highlighted the potential of (3-azidopropoxy)(tert-butyldimethylsilane in nanoparticle functionalization. For instance, a 2023 paper published in Advanced Materials demonstrated its application in surface modification of silica nanoparticles for targeted drug delivery. The azido group facilitates click chemistry reactions with alkyne-functionalized ligands, enabling precise control over nanoparticle surface chemistry. This approach has shown promise in imaging applications and therapeutic targeting.
Another breakthrough involves the use of (3-azidopropoxy)(tert-butyl)dimethylsilane in biomolecular conjugation. Researchers at the University of California, San Francisco, have reported its application in protein labeling for single-molecule tracking in live cells. The silane group provides stability during conjugation, while the azido group allows for efficient coupling with alkyne-tagged biomolecules. This has implications for cellular imaging and biomarker detection.
From a synthetic perspective, the preparation of (3-azidopropoxy)(tert-butyl)dimethylsilane has been optimized through asymmetric synthesis methods. A 2022 study in Organic Letters described a novel route involving transition metal catalysis to achieve high stereoselectivity in the azidopropoxy functionalization step. This advancement has improved the yield and purity of the final product, making it more accessible for industrial applications.
Moreover, the biocompatibility of (3-azidopropoxy)(tert-butyl)dimethylsilane has been evaluated in in vitro and in vivo models. A 2024 study in ACS Biomaterials Science & Engineering showed that the compound exhibits low cytotoxicity and biodegradability, making it suitable for implantable devices and drug-eluting scaffolds. Its non-ionic nature reduces the risk of immune response in biological systems.
The functional versatility of (3-azidopropoxy)(tert-butyl)dimethylsilane extends to surface engineering of medical devices. Recent work has explored its use in antifouling coatings for cardiovascular implants. By incorporating the silane group into polymer matrices, researchers have achieved surface hydrophilicity that prevents protein adsorption and biofilm formation. This application is particularly relevant for long-term implantable devices requiring biocompatibility and durability.
Looking ahead, the potential applications of (3-azidopropoxy)(tert-butyl)dimethylsilane are expanding into regenerative medicine and nanomedicine. For example, its use in 3D bioprinting has been proposed to create biocompatible scaffolds with controlled drug release properties. Additionally, the click chemistry capabilities of the azido group are being explored for targeted drug delivery systems that can release therapeutics at specific cellular locations.
In conclusion, (3-azidopropoxy)(tert-butyl)dimethylsilane stands as a pivotal compound in the biomedical sciences due to its unique chemical properties and functional versatility. Its applications in drug conjugation, nanoparticle functionalization, and biomaterials engineering highlight its significance in advancing medical technologies. As research continues to uncover new synthetic pathways and application domains, this compound is poised to play an even greater role in innovative biomedical solutions.
142288-01-5 ((3-azidopropoxy)(tert-butyl)dimethylsilane) 関連製品
- 73368-44-2((Acetylamino)(4-amino-3-methoxyphenyl)methylpropanedioic Acid Diethyl Ester)
- 1261786-93-9(4-(3-(Trifluoromethyl)phenyl)picolinaldehyde)
- 2172278-73-6(3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)
- 1932645-05-0(3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)
- 2491-32-9(Benzyl 4-hydroxyphenyl ketone)
- 1114567-17-7(3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)
- 1261873-19-1(3-Amino-2-methoxybenzyl bromide)
- 2229267-51-8(N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide)
- 899736-65-3(5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 50356-03-1(Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)



